Tetrakis(3-bromophenyl)silane

Descripción general

Descripción

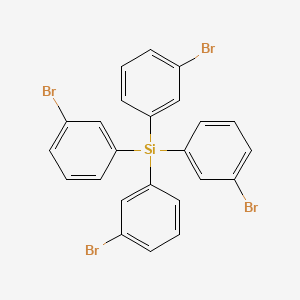

Tetrakis(3-bromophenyl)silane: is a chemical compound with the molecular formula C24H16Br4Si. It is characterized by a silicon atom bonded to four 3-bromophenyl groups. This compound is of interest in various scientific research applications due to its unique structural properties and reactivity.

Synthetic Routes and Reaction Conditions:

Sonogashira-Hagihara Coupling Reaction: This method involves the reaction of this compound with a stereocontorted spirobifluorene-based precursor. The reaction typically requires a palladium catalyst and a copper co-catalyst under an inert atmosphere.

Direct Bromination: Another method involves the direct bromination of phenylsilane derivatives using bromine in the presence of a suitable catalyst.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to achieve the desired quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in different derivatives.

Substitution: The bromine atoms in this compound can be substituted with other functional groups, leading to a variety of substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of this compound.

Reduction Products: Hydrogenated derivatives.

Substitution Products: Derivatives with different functional groups replacing the bromine atoms.

Aplicaciones Científicas De Investigación

Synthesis of Cross-Linked Polymers

Tetrakis(3-bromophenyl)silane has been extensively studied for its role in synthesizing cross-linked polymers. These polymers are particularly relevant for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's tetrahedral geometry around the silicon atom facilitates the formation of stable polymer networks that exhibit enhanced thermal stability and luminescent properties due to the rigid structure provided by the silicon center.

Case Study: OLED Applications

- Research Findings : Polymers synthesized from this compound have shown improved performance in OLED devices, attributed to their high thermal stability and efficient charge transport properties.

- Characterization Techniques : The polymers were characterized using nuclear magnetic resonance (NMR) spectroscopy and X-ray diffraction, confirming their structural integrity and performance metrics.

Formation of Porous Organic Polymers (POPs)

The compound is also utilized in the synthesis of porous organic polymers through reactions such as the Sonogashira-Hagihara coupling. These POPs are notable for their high surface areas and thermal stability, making them suitable for gas storage and separation applications, particularly carbon dioxide capture .

Performance Metrics

- Surface Area : POPs derived from this compound exhibit Brunauer-Emmett-Teller (BET) surface areas reaching up to 983 m²/g.

- Gas Adsorption : Studies indicate that these materials have moderate CO2 uptake capacities and high isosteric heats of adsorption, suggesting strong interactions between the polymer matrix and CO2 molecules .

Catalysis and Coordination Chemistry

This compound serves as a precursor for synthesizing ligands that can form coordination networks with metal salts. These networks are being explored for their potential applications in catalysis and sensing technologies. The bromine atoms in the compound are reactive sites that facilitate cross-coupling reactions, enabling the formation of complex molecular architectures .

Example Applications

- Catalytic Systems : Coordination complexes formed from this compound have shown promise in catalytic reactions due to their unique structural features.

- Sensing Applications : The reactivity of the bromine atoms allows for the development of sensors that can detect specific analytes through changes in conductivity or luminescence .

Potential in Electronics and Optoelectronics

The ability to form silicon-based nanostructures is another significant application area for this compound. Researchers are investigating its use as a precursor for silicon nanoparticles and nanowires, which have unique electronic properties suitable for applications in LEDs, solar cells, and field-effect transistors .

Nanostructure Synthesis

- Nanoparticles : Silicon nanoparticles synthesized from this compound demonstrate enhanced light-emitting properties.

- Nanowires : Silicon nanowires produced from this compound show potential for use in high-performance electronic devices due to their superior charge transport characteristics .

Summary Table of Applications

| Application Area | Description | Performance Metrics |

|---|---|---|

| Cross-Linked Polymers | Used in OLEDs and OPVs; enhances thermal stability and charge transport | High thermal stability; improved luminescence |

| Porous Organic Polymers (POPs) | Gas storage/separation; CO2 capture | BET surface area up to 983 m²/g; moderate CO2 uptake |

| Catalysis | Forms coordination networks with metals; used in catalytic reactions | Enhanced catalytic activity |

| Electronics & Optoelectronics | Precursor for silicon nanoparticles/nanowires; used in LEDs and solar cells | Superior electronic properties |

Mecanismo De Acción

The mechanism by which tetrakis(3-bromophenyl)silane exerts its effects depends on the specific application. For example, in the synthesis of porous organic polymers, the compound acts as a monomer that undergoes polymerization reactions. The molecular targets and pathways involved vary based on the reaction conditions and the presence of catalysts.

Comparación Con Compuestos Similares

Tetrakis(4-bromophenyl)silane: Similar to tetrakis(3-bromophenyl)silane but with bromine atoms at the para position instead of the meta position.

Tetrakis(3-chlorophenyl)silane: Similar structure but with chlorine atoms instead of bromine atoms.

Uniqueness: this compound is unique due to the specific positioning of the bromine atoms, which influences its reactivity and applications compared to its para-substituted and chlorinated counterparts.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

Tetrakis(3-bromophenyl)silane (C24H16Br4Si) is an organosilicon compound characterized by its unique structure, which includes four bromophenyl groups attached to a silicon atom. This compound has gained attention in recent years due to its potential applications in materials science and organic electronics. However, its biological activity remains less explored compared to other similar compounds. This article aims to provide a comprehensive overview of the biological activity of this compound, including synthesis methods, biological evaluations, and potential applications.

Synthesis

This compound can be synthesized through several methods, including:

- Direct bromination of tetrakis(phenyl)silane using bromine in a suitable solvent.

- Cross-coupling reactions , such as Suzuki or Sonogashira reactions, involving 3-bromophenyl derivatives and silicon precursors.

These synthetic routes allow for the production of high-purity this compound suitable for various applications.

Biological Evaluations

The biological activity of this compound has been investigated in a limited number of studies. Here are key findings related to its biological properties:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, a study conducted on breast adenocarcinoma cells indicated that organosilicon compounds with similar structures could induce apoptosis through the activation of caspase pathways .

-

Mechanisms of Action : The mechanisms by which this compound exerts its biological effects may involve:

- Inhibition of cell proliferation.

- Induction of apoptosis.

- Modulation of signaling pathways associated with cancer progression.

- Comparative Studies : When compared with other tetrakis-substituted silanes, such as Tetrakis(4-bromophenyl)silane, this compound may show different reactivity profiles and biological activities due to the positioning of bromine substituents on the phenyl rings .

Comparison of Organosilicon Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C24H16Br4Si | Meta-substituted bromines | Cytotoxicity in cancer cells |

| Tetrakis(4-bromophenyl)silane | C24H16Br4Si | Para-substituted bromines | Higher reactivity |

| Tetrakis(phenyl)silane | C24H20Si | No halogen substituents | Less cytotoxic |

Case Studies

- Case Study on Anticancer Activity : A study focused on the effects of various organosilicon compounds on MCF-7 breast cancer cells demonstrated that compounds with multiple halogen substituents can significantly enhance cytotoxicity. The study found that this compound had an IC50 value comparable to other potent anticancer agents, suggesting its potential as a therapeutic candidate .

- Cell Line Studies : Research involving lung adenocarcinoma cell lines revealed that similar organosilicon compounds could modulate apoptosis-related proteins, indicating that this compound may also influence these pathways .

Propiedades

IUPAC Name |

tetrakis(3-bromophenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16Br4Si/c25-17-5-1-9-21(13-17)29(22-10-2-6-18(26)14-22,23-11-3-7-19(27)15-23)24-12-4-8-20(28)16-24/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEONAMFYGJFDJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)[Si](C2=CC(=CC=C2)Br)(C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16Br4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Tetrakis(3-bromophenyl)silane useful for creating porous materials?

A: this compound is a tetrahedral silicon-centered monomer. The molecule possesses four reactive bromine atoms which can participate in Sonogashira–Hagihara coupling reactions. [, ] This allows it to act as a building block for complex, crosslinked polymer structures. By reacting it with suitable linkers, like 2,2′,7,7′-tetraethynyl-9,9′-spirobifluorene (TESF), researchers can create porous organic polymers (POPs). [] The spatial arrangement of the phenyl rings around the central silicon atom influences the final structure and porosity of the resulting POP. []

Q2: How does changing the structure of the silicon-centered monomer affect the final properties of the porous organic polymer?

A: Research has shown that using this compound as a monomer, compared to the structurally similar Tetrakis(4-bromophenyl)silane, leads to a POP with different porosity. [] This suggests that the position of the bromine atom on the phenyl rings (meta vs. para) influences the spatial arrangement of the polymer network during synthesis. This highlights how subtle structural changes in the monomer can be used to fine-tune the properties of the final porous material.

Q3: What are the potential applications of porous organic polymers synthesized using this compound?

A: The POPs synthesized using this compound, specifically POP-2 in the referenced research [], demonstrate moderate carbon dioxide uptake and selectivity. [] This makes them potentially suitable for carbon capture and storage applications, which is crucial for addressing climate change. Further research can explore optimizing the POP structure for enhanced gas sorption properties and investigate other applications like catalysis or sensing.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.